α-FMH vs. Brocresine Metabolite: ~500-Fold Superior Potency on Isolated Rat HDC
α-FMH achieves an apparent IC50 of 1–2 μM against soluble histidine decarboxylase prepared from rat fetal tissue [1]. By comparison, 4-bromo-3-hydroxybenzoic acid, the active metabolite of brocresine (NSD-1055), exhibits an IC50 of approximately 1 mM (1000 μM) against both rat fetal and rat gastric HDC preparations . This represents a roughly 500- to 1000-fold potency advantage for α-FMH on the isolated enzyme, translating to substantially lower compound consumption per experimental unit and the ability to achieve complete enzyme inhibition at concentrations that do not saturate cellular uptake systems.
| Evidence Dimension | Inhibitory potency (IC50) against rat HDC enzyme preparations |
|---|---|
| Target Compound Data | IC50 = 1–2 μM (α-FMH racemate or (+)-enantiomer) |
| Comparator Or Baseline | 4-Bromo-3-hydroxybenzoic acid (brocresine metabolite): IC50 = 1 mM (1000 μM) |
| Quantified Difference | Approximately 500- to 1000-fold lower IC50 (greater potency) for α-FMH |
| Conditions | Soluble HDC enzyme preparations from fetal rat whole body or rat gastric mucosa; radioisotopic CO2-trapping or [3H]histamine formation assays |
Why This Matters
A 500–1000× potency differential means brocresine cannot achieve equivalent HDC suppression in enzymatic assays without exceeding solubility limits or introducing non-specific effects, making α-FMH the only practical choice for experiments requiring near-complete HDC blockade.
- [1] WoldeMussie E, Beaven MA. alpha-Fluoromethylhistidine. Kinetics of uptake and inhibition of histamine synthesis in basophil (2H3) cell cultures. Mol Pharmacol. 1985;28(2):191-199. PMID: 2410770 View Source
